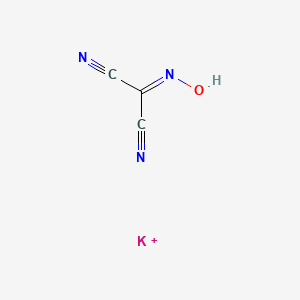
Malononitrile, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, potassium salt, is an organic compound with the chemical formula C₃H₂N₂K. It is a derivative of malononitrile, where the hydrogen atom is replaced by a potassium ion. This compound is known for its versatility in organic synthesis and its role as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malononitrile, potassium salt, can be synthesized through the reaction of malononitrile with potassium hydroxide. The reaction typically occurs in an aqueous medium, where malononitrile is dissolved in water and potassium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Malononitrile, potassium salt, undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of substituted malononitrile derivatives.
Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated compounds.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as aldehydes or ketones, and bases like sodium ethoxide or potassium tert-butoxide.
Condensation Reactions: Aldehydes or ketones, and catalysts such as piperidine or pyridine.
Cyclization Reactions: Various reagents depending on the desired heterocyclic product, often under basic or acidic conditions.
Major Products Formed
Substituted Malononitrile Derivatives: Formed through nucleophilic addition.
α,β-Unsaturated Compounds: Formed through Knoevenagel condensation.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
Malononitrile, potassium salt, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of malononitrile, potassium salt, involves its ability to act as a nucleophile due to the presence of the cyano groups. It can readily participate in nucleophilic addition and condensation reactions, forming stable intermediates and products. The potassium ion enhances the solubility and reactivity of the compound in various solvents.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: The parent compound, which lacks the potassium ion.
Cyanoacetic Acid: Another compound with similar reactivity but different functional groups.
Ethyl Cyanoacetate: A derivative of cyanoacetic acid with an ethyl ester group.
Uniqueness
Malononitrile, potassium salt, is unique due to its enhanced solubility and reactivity compared to its parent compound, malononitrile. The presence of the potassium ion allows for easier handling and use in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
5458-49-1 |
|---|---|
Molecular Formula |
C3HKN3O+ |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
potassium;2-hydroxyiminopropanedinitrile |
InChI |
InChI=1S/C3HN3O.K/c4-1-3(2-5)6-7;/h7H;/q;+1 |
InChI Key |
KSFLNMVMXODFMG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=NO)C#N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















